Photoswitchable PAD inhibitor
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(1S)-4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenyldiazenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN7O/c27-17-24(28)29-16-6-11-23(25-30-21-9-4-5-10-22(21)31-25)32-26(35)18-12-14-20(15-13-18)34-33-19-7-2-1-3-8-19/h1-5,7-10,12-15,23H,6,11,16-17H2,(H2,28,29)(H,30,31)(H,32,35)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBNXZDZQAHEDC-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)N[C@@H](CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Design and Synthesis of Photoswitchable Pad Inhibitors
Fundamental Principles of Photoswitchable Inhibitor Design
Photopharmacology leverages light-responsive molecules, or photoswitches, to modulate the biological activity of drugs. acs.orgnih.gov The design of photoswitchable inhibitors is centered on incorporating a photochromic moiety into a known inhibitor scaffold. nih.gov This integration allows the inhibitor's structure, and consequently its biological function, to be reversibly altered by specific wavelengths of light. nih.gov A successful design requires that the two photoisomers of the compound exhibit a significant difference in their inhibitory potency. acs.org
The core principle involves replacing a key structural element of a parent inhibitor with a photoswitchable unit. This "azologization" strategy aims to create a molecule where one isomeric state mimics the active conformation of the parent drug, while the other state adopts a shape that is less complementary to the enzyme's active site, thereby reducing or abolishing its inhibitory activity. acs.orgresearchgate.net
Azobenzene (B91143) is the most widely used photoswitch in photopharmacology due to its reliability, small size, and robust photo-isomerization properties. nih.govnih.gov It can exist in two distinct geometric isomers: the planar, thermodynamically stable trans-isomer and the non-planar, bent cis-isomer. nih.gov Irradiation with UV-A light (typically around 320-380 nm) converts the trans form to the cis form. nih.gov The reverse process, from cis back to trans, can be triggered by visible light (e.g., blue light around 450 nm) or can occur through thermal relaxation. nih.govmdpi.com
The development of the first photoswitchable PAD inhibitors was based on this principle. nih.gov Researchers rationally designed these compounds by taking a potent second-generation PAD inhibitor, BB-Cl-amidine, and replacing its central biphenyl (B1667301) group with an azobenzene moiety. nih.govresearchgate.netmdpi.com This modification was hypothesized to create a PAD inhibitor whose activity could be controlled by light, as the two isomers of azobenzene differ significantly in shape and polarity. nih.gov
While azobenzene is the preeminent photoswitch for the development of photoswitchable PAD inhibitors described in the literature, other photochromic scaffolds are utilized in the broader field of photopharmacology. nih.govresearchgate.net Scaffolds such as hemithioindigo, diarylethenes, and fulgimides have been incorporated into inhibitors for other biological targets like microtubules and kinases. mdpi.comuni-muenchen.de These alternative photoswitches possess different photochemical properties, such as varying wavelengths for isomerization and thermal stability, which can be advantageous for specific applications. mdpi.com However, for PAD inhibitors specifically, research has predominantly centered on the azobenzene core. nih.govnih.govmdpi.com
The structure-activity relationship (SAR) is crucial for designing effective photoswitchable inhibitors. It dictates how the geometric and electronic changes induced by photo-isomerization translate into differential biological activity.
The rational design of photoswitchable PAD inhibitors began with the potent inhibitor BB-Cl-amidine as a template. researchgate.netmdpi.com The core strategy involved substituting the biphenyl group of BB-Cl-amidine with an azobenzene unit, leading to the synthesis of a series of compounds with either chloro- or fluoroacetamidine "warheads" (the reactive part of the inhibitor). nih.gov This approach created compounds like 1 and 2 , which became the most promising candidates for optically controlling PAD2 activity. nih.govacs.org
Further modifications were made to the azobenzene and benzimidazole (B57391) moieties to fine-tune the inhibitors' properties. nih.gov For instance, substitutions on these rings were explored to alter potency and isozyme selectivity. nih.gov This systematic approach allows for the optimization of the photoswitchable inhibitor to achieve a large difference in activity between its two isomeric states and potentially to target specific PAD isozymes. nih.gov
The geometric change upon isomerization is the key to modulating enzyme inhibition. The different shapes of the trans and cis isomers lead to differential binding in the enzyme's active site, resulting in varied inhibitory potency. nih.gov
Research on the first photoswitchable PAD inhibitors provided clear evidence of this principle. nih.gov
For Compound 1 , the cis-isomer (1C ) is approximately 10 times more potent as an inhibitor of PAD2 than its trans-isomer (1T ). nih.govresearchgate.netmdpi.com The k_inact/K_I value for 1C was found to be almost identical to that of the parent compound, BB-Cl-amidine, demonstrating that the bent cis form successfully mimics the bioactive conformation of the original inhibitor. nih.gov In cell-based assays, the trans-isomer was completely inactive, whereas the light-activated cis-isomer inhibited histone citrullination in a dose-dependent manner. nih.govacs.orgnih.gov This establishes Compound 1 as a "cis-on," or photo-activatable, inhibitor. mdpi.com
Conversely, for Compound 2 , the trans-isomer (2T ) is 45 times more potent than its corresponding cis-isomer (2C ). nih.govresearchgate.netacs.org This makes Compound 2 a "trans-on," or photo-deactivatable, inhibitor.
Intriguingly, photo-isomerization can also alter the mechanism of inhibition. Further investigation revealed that while the potent 2T isomer acts as an irreversible inhibitor, its less active 2C counterpart functions as a reversible, competitive inhibitor. nih.govacs.orgnih.gov This demonstrates that light can be used not only to switch inhibitory potency on and off but also to change the fundamental nature of the enzyme-inhibitor interaction.
These findings underscore the power of incorporating photoswitches to control PAD activity with high precision, creating sophisticated tools for studying citrullination in biological systems. nih.gov
Data Tables
Table 1: Photoswitchable PAD Inhibitor Isomer-Specific Activity
| Compound | Isomer | Target | Relative Potency | Inhibition Type | Reference |
| Compound 1 | cis (1C) | PAD2 | ~10-fold more potent than trans | Irreversible | nih.govresearchgate.net |
| trans (1T) | PAD2 | Low potency (IC₅₀ > 100 µM) | Irreversible | nih.govnih.gov | |
| Compound 2 | cis (2C) | PAD2 | ~45-fold less potent than trans | Competitive (Reversible) | nih.govacs.org |
| trans (2T) | PAD2 | High potency | Irreversible | nih.govacs.org |
Structure-Activity Relationship Considerations for Photo-modulation
Rational Design Approaches for Efficacy and Selectivity Modulation
Synthetic Methodologies for Photoswitchable PAD Inhibitors
A primary method for creating photoswitchable PAD inhibitors involves chemically linking a photoswitchable unit, like azobenzene, to a known PAD inhibitor scaffold. nih.govresearchgate.net For example, researchers have successfully modified pan-PAD inhibitors such as BB-Cl-amidine to incorporate an azobenzene group. nih.govnih.gov
The synthesis is often a multi-step process. nih.gov For instance, the synthesis of compounds 1-8, as described in one study, started from common precursors 9 and 10, which were synthesized based on previously reported procedures. nih.gov These precursors involved Fmoc-Orn(Boc)-OH and different phenylenediamine derivatives. acs.org The general approach is to couple an azobenzene-containing component with a modified ornithine or arginine structure, which are recognized by PAD enzymes. nih.govnih.gov The final steps typically involve deprotection to yield the active inhibitor. nih.gov The linker connecting the photoswitch and the inhibitor core is a critical element, as its characteristics influence how the photoswitch's conformational change affects the inhibitor's binding to the enzyme. rug.nl
To improve the effectiveness and photoswitching capabilities of these inhibitors, various functionalization and derivatization techniques are utilized. nih.govnih.gov A key area of focus is the modification of the azobenzene unit itself. Adding different chemical groups to the azobenzene rings can alter its photophysical properties, such as the wavelengths of light required for isomerization and the stability of the isomers. nih.gov For instance, methoxy (B1213986) substitutions on the azobenzene ring have been shown to improve the dynamic range of photoswitching. nih.gov
Modifications to the inhibitor portion of the molecule are also crucial for enhancing potency and selectivity. nih.gov This can include altering the "warhead" that interacts with the PAD enzyme's active site or changing the backbone of the inhibitor to improve how it binds. nih.govnih.gov For example, N-methyl and 4-methoxy substitutions on the benzimidazole ring of some PAD inhibitors have been shown to significantly increase their potency and isoform-specificity. nih.gov The ultimate aim is to create a molecule where the two photoisomers have a substantial difference in their ability to inhibit the enzyme, allowing for a wide range of control. nih.gov
Chemical Synthesis Strategies for Photoswitch Integration
Design Paradigms for Regulating Inhibitory Activity
The fundamental design principle of photoswitchable PAD inhibitors is to control their inhibitory strength with light. The two isomers of the photoswitch, typically the linear trans form and the bent cis form for azobenzenes, have distinct three-dimensional structures. This difference is leveraged to make one isomer a potent inhibitor while the other is significantly less active. nih.gov
Photoswitchable PAD inhibitors can be engineered to be active in either their trans or cis state. nih.gov
"Trans-on" inhibitors: In this configuration, the more stable, linear trans isomer is the active inhibitor. nih.gov Irradiation with a specific light wavelength (e.g., UV-A for azobenzene) converts it to the bent cis isomer, which has a much lower affinity for the PAD enzyme, thus turning off the inhibition. nih.gov The active trans form can often be restored with a different wavelength of light or through thermal relaxation. nih.gov An example is compound 2 , where the trans-isomer is 45-fold more potent than the cis-isomer. nih.gov
"Cis-on" inhibitors: Conversely, "cis-on" inhibitors are designed so that the cis isomer is the active form. nih.gov The trans isomer is inactive and is activated by light that causes it to switch to the cis form. nih.gov This approach is often preferred as it allows for the inhibitor to be activated at a precise time and location. nih.gov Compound 1 is an example of a "cis-on" inhibitor, with its cis-isomer being 10-fold more potent than its trans-isomer. nih.gov
A significant difference in inhibitory potency between the two isomeric states is crucial for the effective use of a photoswitchable inhibitor. nih.gov A high potency differential allows for precise control over the enzyme's activity. nih.gov Several strategies are used to achieve this:
Structure-guided design: By utilizing the known crystal structure of the target PAD enzyme, inhibitors can be designed so that one isomer fits snugly into the binding pocket, while the other isomer's shape causes steric hindrance, preventing effective binding. rug.nl
Linker Optimization: The linker connecting the photoswitch to the inhibitor is critical. Its length and flexibility can dictate how effectively the conformational change of the photoswitch alters the inhibitor's binding affinity. rug.nl
These design strategies have led to the development of photoswitchable PAD inhibitors with significant differences in their half-maximal inhibitory concentration (IC50) values between their light-activated and inactive states.
| Compound | Target PAD | Active Isomer | Inactive Isomer | Fold-Change in Potency |
| Compound 1 | PAD2 | cis | trans | 10-fold nih.gov |
| Compound 2 | PAD2 | trans | cis | 45-fold nih.gov |
| P7 | PAD2 | cis | trans | >10-fold nih.gov |
Photochemical and Biochemical Mechanisms of Action
Photochemistry of Photoswitchable PAD Inhibitors
The ability to optically control PAD activity hinges on the photochemical properties of the integrated photoswitch. nih.gov Azobenzene-based inhibitors are particularly common due to their efficient and reversible photoisomerization. mdpi.comnih.gov
Light-Induced Isomerization Dynamics (e.g., Trans-Cis Interconversion)
The core of a photoswitchable PAD inhibitor's function lies in the light-induced isomerization of its azobenzene (B91143) unit. nih.govmdpi.com The azobenzene molecule can exist in two isomeric forms: the thermodynamically more stable, linear trans-isomer and the less stable, bent cis-isomer. nih.govmdpi.com Irradiation with light of a specific wavelength triggers the conversion between these two states. mdpi.com For instance, the trans-isomer can be converted to the cis-isomer upon exposure to UV light (around 320-380 nm). nih.gov This reversible process is fundamental to the "on" and "off" switching of the inhibitor's activity. mdpi.com
A study on photoswitchable PAD inhibitors based on the structure of BB-Cl-Amidine, named compound 1 and 2 , demonstrated this principle. The trans-isomer of compound 1 (1T) exhibits a maximum absorption at 324 nm. Upon irradiation with UV-A light, this peak diminishes, signifying the formation of the cis-isomer (1C). nih.gov
Wavelength-Specificity and Photostationary States (PSS)
The isomerization process is highly dependent on the wavelength of the incident light. mdpi.comnih.gov Typically, UV light promotes the trans to cis conversion, while visible light, often in the blue region (around 400-450 nm), facilitates the reverse cis to trans isomerization. nih.gov This wavelength-specificity allows for precise control over the isomeric composition of the inhibitor population. nih.gov
When a solution of a photoswitchable compound is irradiated with a specific wavelength, a photostationary state (PSS) is reached. nih.govbeilstein-journals.org The PSS is a dynamic equilibrium where the rates of forward and reverse photoisomerization are equal, resulting in a fixed ratio of trans and cis isomers. nih.gov For example, in one study, irradiation of a photoswitchable inhibitor P7 with 350 nm light resulted in a PSS containing over 80% of the cis-isomer. mdpi.com The ability to establish different PSS with different wavelengths of light is crucial for fine-tuning the biological activity of the inhibitor. nih.gov
Thermal Relaxation Kinetics of Isomers
In the absence of light, the thermodynamically less stable cis-isomer will thermally relax back to the more stable trans-form. nih.govuni-muenchen.de The rate of this thermal relaxation is a critical parameter for the practical application of photoswitchable inhibitors. nih.govgoogle.com A very rapid relaxation would diminish the population of the light-activated cis-isomer, limiting its therapeutic window. google.com
However, for some photoswitchable PAD inhibitors, such as compounds 1C and 2C , remarkable thermal stability has been observed. In aqueous buffer at 37 °C, the change in absorbance at 324 nm over 12 hours was negligible, indicating a very slow thermal back-conversion to the trans-isomer. nih.gov This stability is advantageous as it ensures that the photo-activated state persists for a sufficient duration to exert its inhibitory effect. It is also important to note that for irreversible inhibitors, once the isomer has reacted with the enzyme, the thermal relaxation of the unbound inhibitor population is of lesser consequence. nih.gov
Molecular Mechanisms of PAD Inhibition
The differential inhibitory activity of the trans and cis isomers stems from their distinct abilities to interact with the active site of the PAD enzyme. nih.govmdpi.com
Isomer-Specific Binding to PAD Active Sites
The geometric and polarity changes associated with photoisomerization directly impact the inhibitor's ability to bind to the PAD active site. mdpi.com This leads to one isomer being significantly more potent than the other. nih.gov
For instance, the cis-isomer of compound 1 (1C) is tenfold more potent in inhibiting PAD2 than its trans-counterpart (1T). nih.gov The increased potency is attributed to enhanced binding to the PAD2 active site. nih.govmdpi.com Conversely, for compound 2 , the trans-isomer (2T) is 45 times more potent than the cis-isomer (2C). nih.gov These findings highlight how subtle changes in inhibitor shape upon photoisomerization can dramatically alter their interaction with the target enzyme.
| Compound | Isomer | Relative Potency (Compared to other isomer) | Target Enzyme |
|---|---|---|---|
| Compound 1 | cis (1C) | 10-fold more potent | PAD2 |
| Compound 1 | trans (1T) | 10-fold less potent | PAD2 |
| Compound 2 | trans (2T) | 45-fold more potent | PAD2 |
| Compound 2 | cis (2C) | 45-fold less potent | PAD2 |
Photoswitchable PAD inhibitors can exhibit different modes of inhibition, which can also be isomer-dependent. nih.govlibretexts.org An inhibitor can act irreversibly by forming a covalent bond with the enzyme, or reversibly by binding non-covalently. libretexts.org
A fascinating example of this is seen with compound 2 . Detailed kinetic studies revealed that the more potent trans-isomer (2T ) acts as an irreversible inhibitor of PAD2. nih.gov In contrast, upon photoisomerization to the less active cis-form (2C ), the mode of inhibition switches to competitive and reversible, with a Ki value of 25.2 μM. nih.gov This demonstrates that light can not only modulate the potency of an inhibitor but also its fundamental mechanism of action.
For compound 1 , the more active cis-isomer (1C ) was found to be an irreversible inhibitor of PAD2, with kinact and KI values of 0.15 min−1 and 25.2 μM, respectively. nih.gov The less potent trans-isomer (1T ) also acts as an irreversible inhibitor, but with a much lower efficiency. nih.gov
| Compound Isomer | Target Enzyme | Inhibition Mode | Kinetic Parameters |
|---|---|---|---|
| Compound 1 (cis) | PAD2 | Irreversible | kinact = 0.15 min-1, KI = 25.2 µM |
| Compound 2 (trans) | PAD2 | Irreversible | - |
| Compound 2 (cis) | PAD2 | Reversible, Competitive | Ki = 25.2 µM |
Competitive Inhibition by Specific Isomers
A key feature of photoswitchable PAD inhibitors is the differential inhibitory potency of their geometric isomers, most commonly the trans and cis forms of an azobenzene scaffold. nih.govmdpi.com This difference in activity forms the basis of their photoswitchable nature. One isomer, often the more thermodynamically stable trans form, may exhibit weak inhibition, while the other isomer, the light-induced cis form, acts as a potent inhibitor, or vice versa. mdpi.com This phenomenon is often referred to as a "cis-on" or "trans-on" mechanism, respectively. mdpi.com
For instance, in a series of developed photoswitchable PAD inhibitors, specific isomers have been shown to act as competitive inhibitors. nih.govacs.org Detailed kinetic analyses have revealed that for some of these compounds, one of the isomers binds to the active site of the PAD enzyme, competing with the natural substrate. nih.gov The change in shape and electronic properties upon photoisomerization dictates which isomer fits more effectively into the enzyme's active site. nih.gov
A notable example is compound 2 , where the trans-isomer (2T ) is an irreversible inhibitor, while the cis-isomer (2C ) functions as a competitive inhibitor of PAD2. nih.govacs.org This demonstrates that light can be used to switch between different modes of inhibition. Another compound, referred to as P7 (a derivative of BB-Cl-amidine), operates on a "cis-on" mechanism. nih.govmdpi.com Its trans-isomer has a high IC₅₀ value (>100 µM), indicating weak inhibition. However, upon irradiation, the resulting cis-isomer shows a significantly lower IC₅₀ of 9.1 µM, demonstrating a more than 10-fold increase in potency. nih.govmdpi.com This enhanced activity of the cis-isomer is attributed to its improved binding to the PAD2 active site. mdpi.com
| Compound | Isomer | Inhibition Type | Target PAD | IC₅₀ |
| 2 | trans (2T ) | Irreversible | PAD2 | - |
| 2 | cis (2C ) | Competitive | PAD2 | - |
| P7 | trans | Weak Inhibitor | PAD2 | >100 µM |
| P7 | cis | Competitive | PAD2 | 9.1 µM |
Conformational Changes Induced by Photoisomerization and Their Effect on Enzyme Function
The transition between the trans and cis isomers of the azobenzene unit within a photoswitchable inhibitor involves a significant and reversible change in molecular geometry and polarity. mdpi.com This photoisomerization is the fundamental process that alters the inhibitor's ability to interact with and modulate the function of the target PAD enzyme. nih.gov
Upon absorption of light of a specific wavelength (e.g., UV-A light), the planar and elongated trans-isomer converts to the non-planar, bent cis-isomer. nih.govnih.gov This structural rearrangement directly impacts how the inhibitor fits into the active site of the PAD enzyme. nih.gov The active site of PAD enzymes is a pocket with specific dimensions and chemical properties. acs.org The "on" state of the inhibitor, whether it be the trans or cis form, possesses a conformation that is complementary to this active site, allowing for strong binding and inhibition. nih.gov Conversely, the "off" state has a shape that is a poor match for the active site, leading to weak or no inhibition. nih.gov
The binding of calcium ions also induces significant conformational changes in PAD enzymes, which is a crucial aspect of their natural regulation. acs.orgnih.gov Calcium binding can trigger the movement of key catalytic residues into the active site, making the enzyme catalytically competent. acs.org The interplay between these natural conformational dynamics and the light-induced changes in inhibitor shape is a key area of investigation for understanding the precise mechanism of photoswitchable inhibition.
Isozyme-Selective Inhibition Mechanisms
Protein Arginine Deiminases exist as five different isozymes (PAD1, 2, 3, 4, and 6), with four being catalytically active (PADs 1-4). nih.gov Achieving selectivity for a specific PAD isozyme is a significant goal in the development of PAD inhibitors to minimize off-target effects. Photoswitchable inhibitors have shown promise in achieving isozyme selectivity. nih.gov
The basis for isozyme-selective inhibition lies in the subtle differences in the active site architecture among the PAD isozymes. researchgate.net These structural variations can be exploited by designing inhibitors whose different isomers preferentially bind to the active site of one isozyme over others. nih.gov
For example, certain photoswitchable inhibitors have demonstrated notable selectivity for PAD2. nih.gov Compound 6C , the cis-isomer, is approximately 57-fold more selective for PAD2 than for PAD1, 20-fold more selective than for PAD3, and 23-fold more selective than for PAD4. nih.gov This remarkable isozyme selectivity is rare among previously developed PAD inhibitors. nih.gov
Furthermore, substitutions on the inhibitor scaffold can influence isozyme selectivity. For instance, a p-dimethylamino substitution on the azobenzene ring, combined with certain substitutions on the benzimidazole (B57391) ring, was found to disfavor the binding of the inhibitor to the PAD1 active site. nih.gov Similarly, compound 5T was found to be completely selective for PAD4 over PAD1 and PAD3. nih.gov However, the potency and selectivity can vary between the trans and cis isomers. For many of the developed compounds, the inhibitory potency against PAD1, PAD3, and PAD4 did not change significantly upon photoisomerization, suggesting that the conformational change did not substantially alter their interaction with these particular isozymes. nih.gov
The ability to fine-tune the structure of photoswitchable inhibitors provides a powerful tool for developing highly selective probes and potential therapeutics that can target specific PAD isozymes with high precision.
Advanced Methodologies for Characterization and Evaluation
Spectroscopic Characterization of Photoswitching Behavior
The defining characteristic of a photoswitchable PAD inhibitor is its ability to change conformation upon light irradiation. Spectroscopic techniques are indispensable for verifying and quantifying this photoisomerization.
UV-Visible Spectroscopy for Photoisomerization Studies
UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to monitor the photoisomerization of photoswitchable PAD inhibitors. nih.gov The trans and cis isomers of azobenzene-containing compounds possess distinct absorption spectra. Typically, the thermodynamically more stable trans-isomer exhibits a strong absorbance maximum at a specific wavelength, which decreases upon irradiation with UV-A light (around 320-380 nm) as it converts to the cis-isomer. nih.gov
For instance, the trans-isomer of a this compound, compound 1 , shows a maximal absorption (λmax) at 324 nm. nih.gov Upon irradiation with UV-A light, the intensity of this peak diminishes, indicating the formation of the cis-isomer. nih.gov This change in the UV-Vis spectrum allows for the real-time monitoring of the photoisomerization process and the determination of the photostationary state (PSS), which is the equilibrium mixture of isomers under a specific wavelength of light. nih.govacs.org The reverse isomerization from cis to trans can often be achieved by irradiation with blue light (around 450 nm) or through thermal relaxation. nih.gov
Table 1: UV-Vis Spectroscopic Data for Photoswitchable PAD Inhibitors
| Compound | Isomer | λmax (nm) | Solvent/Buffer Conditions | Reference |
|---|---|---|---|---|
| 1 | trans | 324 | 100 mM TRIS pH 7.4, 50 mM NaCl | nih.gov |
| P7 | trans | ~350 (for switching) | Not specified | mdpi.com |
| 11 | trans | Not specified | 5% DMSO (v/v) in assay buffer | nih.gov |
| Photoprobe 10 | E | ~340 (for switching) | HEPES buffer (pH 7.4) + 0.1% DMSO | acs.org |
| Photoprobe 12 | E | ~340 (for switching) | HEPES buffer (pH 7.4) + 0.1% DMSO | acs.org |
This table is interactive. Click on the headers to sort the data.
Advanced Spectroscopic Techniques for Conformational Analysis
While UV-Vis spectroscopy confirms photoisomerization, other advanced techniques provide deeper insights into the specific conformational changes of the inhibitor.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of both the trans and cis isomers. nih.govuni-regensburg.de ¹H NMR can be used to determine the ratio of isomers in the photostationary state. mdpi.com
Circular Dichroism (CD) spectroscopy is employed to investigate changes in the secondary structure of the photoswitchable molecules upon isomerization, which can be particularly relevant for peptide-based inhibitors. acs.orgnih.gov For example, CD studies on photoswitchable oxytocin (B344502) and vasopressin probes were used to assess potential changes in their secondary structures after photoswitching. acs.orgnih.gov
Biochemical Assays for Enzyme Activity Modulation
The ultimate goal of a photoswitchable inhibitor is to modulate the activity of its target enzyme. A variety of biochemical assays are employed to quantify the inhibitory potency of each isomeric form.
In Vitro PAD Inhibition Assays (e.g., COLDER Assay)
In vitro assays are essential for determining the inhibitory activity of the different isomeric forms of the photoswitchable compound against PAD enzymes. The COLDER (COlorimetric L-Ornithine and L-Citrulline Detection Reagent) assay is a commonly used method to quantify citrulline production, the hallmark of PAD activity. nih.govnih.gov By performing this assay in the presence of the trans and light-irradiated cis forms of the inhibitor, their respective potencies can be determined. For example, a series of photoswitchable compounds were evaluated for their ability to inhibit PAD1, PAD3, and PAD4 using the COLDER assay, revealing varying levels of potency and isoform selectivity between the isomers. nih.gov
Competitive Activity-Based Protein Profiling (ABPP)
Competitive Activity-Based Protein Profiling (ABPP) is a powerful technique to visualize and quantify the target engagement of inhibitors within a complex proteome or with a purified enzyme. nih.govresearchgate.net In the context of photoswitchable PAD inhibitors, a competitive ABPP assay is used to confirm the altered inhibitory potency upon photoisomerization. nih.govnih.gov This typically involves pre-incubating the PAD enzyme with the inhibitor in either its trans or cis form, followed by the addition of a PAD-targeted activity-based probe, such as a rhodamine-conjugated fluoroamidine (RFA). nih.govresearchgate.net The probe covalently labels the active site of the enzyme, and the degree of labeling is inversely proportional to the inhibitor's potency. A significant difference in probe labeling between the two isomeric forms provides strong evidence for photoswitchable inhibition. For instance, the altered inhibitory potency of compounds 1 and 2 upon photoisomerization was confirmed using a competitive ABPP assay. nih.gov
Enzyme Kinetics Studies of Isomeric Forms
Detailed enzyme kinetics studies are crucial for characterizing the mechanism of inhibition for each isomer. These studies determine key kinetic parameters such as the inhibition constant (Kᵢ) and the inactivation rate constant (kᵢₙₐcₜ) for irreversible inhibitors, or the IC₅₀ value for reversible inhibitors.
For example, detailed kinetic analysis of a photoswitchable inhibitor revealed that its trans-isomer is an irreversible inhibitor, while the cis-isomer acts as a competitive inhibitor. nih.govnih.gov In another case, the cis-isomer of compound 1 (1C ) was found to have a kᵢₙₐcₜ of 0.15 min⁻¹ and a Kᵢ of 25.2 μM for PAD2, demonstrating a significant increase in potency compared to its trans form (1T ). nih.gov Similarly, the IC₅₀ value for the cis-isomer of compound P7 was determined to be 9.1 μM, whereas the trans-isomer had an IC₅₀ greater than 100 μM, indicating a more than 10-fold increase in potency upon photoisomerization. mdpi.com
Table 2: Enzyme Kinetic Data for Photoswitchable PAD Inhibitors
| Compound | Isomer | Target PAD | Kinetic Parameter | Value | Reference |
|---|---|---|---|---|---|
| 1C | cis | PAD2 | kᵢₙₐcₜ | 0.15 min⁻¹ | nih.gov |
| 1C | cis | PAD2 | Kᵢ | 25.2 μM | nih.gov |
| 2T | trans | PAD2 | - | 45-fold more potent than cis | nih.govnih.gov |
| 2C | cis | PAD2 | Inhibition type | Reversible, competitive | nih.govnih.gov |
| P7 | cis | PAD2 | IC₅₀ | 9.1 μM | mdpi.com |
| P7 | trans | PAD2 | IC₅₀ | >100 μM | mdpi.com |
| 91 | Z | PAD2 | IC₅₀ | 9.1 µM | mdpi.com |
| 91 | E | PAD2 | IC₅₀ | > 100 µM | mdpi.com |
| 92 | E | PAD2 | IC₅₀ | 12 µM | mdpi.com |
| 92 | Z | PAD2 | IC₅₀ | 24 µM | mdpi.com |
| 92 | - | PAD2 | Kᵢ | 25 μM | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Cellular and Subcellular Activity Assessment
The transition from in vitro enzymatic assays to cellular environments is a critical step in evaluating the efficacy of photoswitchable PAD inhibitors. This progression allows for the assessment of factors such as cell permeability, target engagement, and the inhibitor's ability to function within the complex milieu of a living cell.
Cell-Based Assays for Histone Citrullination Inhibition
A primary method to assess the cellular activity of PAD inhibitors is to measure their effect on histone citrullination, a key downstream event of PAD activity. Western blotting is a commonly employed technique for this purpose. In this assay, cells, often those overexpressing a specific PAD isozyme like PAD2 or PAD4, are treated with the photoswitchable inhibitor in either its light-activated or inactive state. Following treatment, cell lysates are prepared, and proteins are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with antibodies specific for citrullinated histones (e.g., H3Cit) and total histones (e.g., H3). nih.gov The ratio of citrullinated histone to total histone provides a quantitative measure of PAD inhibition. mdpi.com
For instance, studies on the photoswitchable inhibitor Compound 1 demonstrated that its trans-isomer was inactive, even at high concentrations, while the light-activated cis-isomer showed dose-dependent inhibition of histone H3 citrullination in HEK293T cells overexpressing PAD2. nih.govacs.org Similarly, another inhibitor, P7 , which is a derivative of the PAD inhibitor BB-Cl-amidine modified with an azobenzene (B91143) unit, showed that its trans-isomer had no effect on histone H3 citrullination, whereas the cis-isomer effectively inhibited this process in a dose-dependent manner. mdpi.com
Another powerful technique is the competitive activity-based protein profiling (ABPP) assay. acs.org This method utilizes a probe that covalently binds to the active site of PAD enzymes. In a competitive experiment, the ability of a photoswitchable inhibitor to compete with the probe for binding to the PAD active site is measured, providing an assessment of its inhibitory potency within a cellular context. mdpi.com This assay confirmed the differential inhibitory potencies of the photoisomers of compounds like Compound 1 and Compound 2 . nih.govacs.org
Table 1: Cellular Inhibition of Histone Citrullination by Photoswitchable PAD Inhibitors
| Compound | Cell Line | Target | Assay | Key Finding | Reference |
|---|---|---|---|---|---|
| Compound 1 | HEK293T/PAD2 | PAD2 | Western Blot | cis-isomer inhibits H3 citrullination dose-dependently; trans-isomer is inactive. | nih.govacs.org |
| Compound 2 | HEK293T/PAD2 | PAD2 | Western Blot | trans-isomer showed modest inhibition (~33% at 100 µM); cis-isomer showed no activity. | nih.gov |
| P7 | HEK293T/PAD2 | PAD2 | Western Blot | cis-isomer inhibits H3 citrullination dose-dependently; trans-isomer is inactive. | mdpi.com |
Live-Cell Imaging for Spatiotemporal Control of PAD Activity
A significant advantage of photoswitchable inhibitors is the ability to control their activity with high spatiotemporal precision. Live-cell imaging techniques are instrumental in visualizing and quantifying this control. biorxiv.org By using fluorescently tagged proteins or biosensors that report on PAD activity or its downstream consequences, researchers can optically control and observe the effects of the inhibitor in specific subcellular locations and at precise times. biorxiv.orguni-muenchen.de
For example, a closed-loop optoelectronic control system can be employed to manipulate biomolecular activities in live cells with high precision. biorxiv.org This system uses fluorescence signals to guide lasers that can trigger the activation of photoswitchable inhibitors at targeted organelles. biorxiv.org While direct live-cell imaging of photoswitchable PAD inhibitors is an emerging area, the principles have been demonstrated with other photoswitchable molecules, such as those targeting tubulin polymerization. biorxiv.org In these systems, a photoswitchable inhibitor like PST-1 can be selectively activated in specific subcellular compartments, leading to localized inhibition of its target. biorxiv.org This approach allows for the investigation of cellular functions with unprecedented spatial and temporal resolution, minimizing off-target effects. biorxiv.org
Evaluation of Intracellular Distribution and Localization under Photo-control
Understanding the intracellular distribution of a photoswitchable inhibitor is crucial for ensuring it reaches its target and for interpreting its biological effects. Confocal microscopy is a key tool for this evaluation, often facilitated by conjugating the inhibitor to a fluorescent reporter molecule. nih.govtesisenred.net This allows for the visualization of the inhibitor's accumulation and localization within different cellular compartments.
Studies with other photoactivatable compounds have shown that their intracellular distribution can be tracked. For example, the uptake and photorelease of a fluorescently labeled conjugate can be monitored, confirming its presence within the cell and its light-mediated activation. nih.gov While specific studies on the photo-controlled distribution of PAD inhibitors are not extensively detailed in the provided search results, the methodologies are well-established in the broader field of photopharmacology. The ability to control the "on" and "off" states of a fluorescent signal in conjunction with a photoswitchable drug provides a powerful means to study its behavior in living cells. nih.gov
Computational and Structural Biology Approaches
Computational and structural biology methods provide invaluable insights into the molecular mechanisms underlying the function of photoswitchable PAD inhibitors. These approaches can predict inhibitor binding modes, rationalize the differences in activity between photoisomers, and guide the design of new and improved inhibitors.
Molecular Docking and Dynamics Simulations of Inhibitor-PAD Interactions
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. nih.gov For photoswitchable PAD inhibitors, docking studies can be performed for both the cis and trans isomers to understand how their different shapes and electronic properties affect their interaction with the PAD active site. nih.govchemrxiv.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. nih.gov
Following docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of the inhibitor-PAD complex over time. nih.govnih.gov MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the protein and the inhibitor. These simulations can assess the stability of the binding pose predicted by docking and identify conformational changes in the protein upon inhibitor binding. researchgate.netmdpi.com For instance, MD simulations can help to understand how the binding of an inhibitor might alter the conformation of the PAD active site, leading to either reversible or irreversible inhibition. nih.gov
Predictive Computational Modeling for Photoswitchability
Computational models can be developed to predict the photoswitching properties of molecules, which is crucial for the design of effective photoswitchable inhibitors. nih.gov These models can take into account various molecular descriptors and use machine learning algorithms to predict the efficiency of photoisomerization and the thermal stability of the isomers. nih.gov
By understanding the structural and electronic features that govern photoswitchability, researchers can design new azobenzene-based PAD inhibitors with optimized properties, such as a large separation in the absorption spectra of the two isomers and a high quantum yield of photoisomerization. researchgate.net These predictive models, combined with the insights from docking and MD simulations, create a powerful in silico pipeline for the rational design and optimization of photoswitchable PAD inhibitors. mdpi.com
Applications of Photoswitchable Pad Inhibitors As Chemical Biology Tools
Investigating PAD Isozyme-Specific Functions in Cellular Pathways
The ability to selectively activate or deactivate PAD inhibitors with light provides a powerful method for dissecting the distinct roles of different PAD isozymes. This is particularly crucial given that the various PADs (PAD1, PAD2, PAD3, PAD4, and PAD6) exhibit different tissue distributions and substrate specificities. nih.gov
Elucidating the Role of PAD2 in Histone H3 Citrullination
Photoswitchable PAD inhibitors have been instrumental in clarifying the specific function of PAD2 in histone H3 citrullination. For instance, a photoswitchable inhibitor, the cis-isomer of a compound referred to as compound 1, has been shown to inhibit histone H3 citrullination in a dose-dependent manner within cells. acs.orgnih.gov In its inactive trans form, the compound has no effect, but upon photoactivation to the cis isomer, it potently inhibits PAD2. acs.org This has allowed researchers to specifically link PAD2 activity to the citrullination of histone H3, a key epigenetic modification. researchgate.netmedchemexpress.com
One study detailed the development of a series of photoswitchable inhibitors for PAD2, with a compound designated as P7 emerging as a promising candidate. mdpi.com This inhibitor was designed by modifying the second-generation PAD inhibitor, BB-Cl-amidine, with an azobenzene (B91143) unit. mdpi.com The trans form of P7 (t-P7) has a high IC50 value of >100 μM, indicating weak inhibition. However, upon irradiation with 350 nm light, it converts to the more active cis form (c-P7), which exhibits an IC50 value of 9.1 μM, a 10-fold increase in potency. mdpi.com This light-inducible inhibition was confirmed using a competitive activity-based protein profiling (ABPP) assay. acs.orgmdpi.com
Spatiotemporal Control of PAD Activity in Specific Cell Types
A significant advantage of photoswitchable inhibitors is the ability to control PAD activity in specific cell types and even within subcellular compartments. researchgate.netbiorxiv.org This spatiotemporal precision is achieved by delivering light to a targeted area, thereby activating the inhibitor only where it is needed. nih.gov This approach minimizes off-target effects and allows for the study of PAD function in a highly localized context. researchgate.netbiorxiv.org
This technology has been demonstrated to be compatible with laser scanning confocal fluorescence microscopes, allowing for the manipulation of biomolecular activities in live cells with high precision. researchgate.net By coupling photoswitchable inhibitors with such systems, researchers can selectively inhibit processes like tubulin polymerization in specific subcellular regions, showcasing the potential for precise control over cellular dynamics. biorxiv.org This level of control is invaluable for understanding the localized roles of PAD enzymes in complex cellular environments.
Probing Protein Citrullination Dynamics in Biological Systems
The dynamic nature of protein citrullination, with its rapid changes in response to cellular signals, has been challenging to study with traditional inhibitors. nih.gov Photoswitchable PAD inhibitors offer a solution by allowing for the rapid and reversible control of PAD activity. mdpi.com This enables researchers to investigate the kinetics and dynamics of citrullination in real-time within living systems.
To visualize and identify citrullinated proteins, researchers have developed probes such as rhodamine-phenylglyoxal (Rh-PG) and biotin-phenylglyoxal (biotin-PG). nih.govresearchgate.net These probes react specifically with the citrulline residue, allowing for the detection and enrichment of citrullinated proteins. nih.gov The combination of these probes with photoswitchable PAD inhibitors provides a powerful toolkit to study the ebb and flow of protein citrullination in response to specific stimuli. For example, Rh-PG has been used to visualize extensive protein citrullination in a mouse model of colitis. nih.govnih.gov
Development of Advanced Research Probes for Optogenetic-like Control
Photoswitchable PAD inhibitors are at the forefront of a new class of chemical tools that offer optogenetic-like control over protein function. nih.gov Unlike traditional optogenetics, which relies on genetic modification, photopharmacology utilizes small molecules that can be optically controlled. nih.gov This approach is particularly advantageous for targeting proteins like PADs, where genetic manipulation may be complex or have unintended consequences. biorxiv.org
The core of these tools is a photoswitchable moiety, most commonly an azobenzene group, which undergoes a reversible isomerization between its trans and cis forms upon irradiation with specific wavelengths of light. mdpi.com This change in shape and polarity alters the inhibitor's ability to bind to the active site of the PAD enzyme. mdpi.com This principle has been successfully applied to develop "cis-on" inhibitors, where the less stable cis-isomer is the more potent inhibitor, allowing for light-triggered activation of the drug. mdpi.com
Utility in Pre-clinical Research Models
The application of photoswitchable PAD inhibitors extends into pre-clinical research, offering new ways to study the role of PADs in disease models.
Controlled Modulation of PAD Activity in Animal Models for Disease Mechanism Studies
The ability to control PAD activity with light in animal models opens up new avenues for investigating disease mechanisms. researchgate.net For instance, the well-established PAD inhibitor Cl-amidine has shown efficacy in animal models of various diseases, including rheumatoid arthritis, lupus, and ulcerative colitis. nih.gov The development of photoswitchable versions of such inhibitors allows for a more nuanced investigation of the therapeutic window and the specific contribution of PAD activity to disease progression. nih.gov
While the in vivo application of photoswitchable PAD inhibitors is still an emerging area, the broader field of photopharmacology has demonstrated the feasibility of using light to control drug activity in animal models. researchgate.net The development of photoswitches that can be activated by visible light, which has better tissue penetration, is a key area of ongoing research that will further enhance the utility of these tools in pre-clinical studies. researchgate.net
Identifying Cellular Processes Influenced by PAD Activity
The ability to precisely control the timing and location of PAD inhibition is crucial for untangling the specific roles of protein citrullination in dynamic cellular events. nih.gov PAD-mediated citrullination is implicated in numerous processes, including gene regulation and the formation of neutrophil extracellular traps (NETs). nih.gov Photoswitchable inhibitors serve as powerful tools to study these functions within living cells, overcoming the limitations of conventional inhibitors that are always active upon administration. nih.gov
A key application has been the investigation of histone citrullination, a critical post-translational modification involved in epigenetic regulation. Researchers developed a photoswitchable inhibitor, known as compound 1 (or P7 ), based on the structure of the pan-PAD inhibitor BB-Cl-Amidine . nih.govnih.gov In its thermally stable trans-isomer form, compound 1 is largely inactive. acs.orgmdpi.com However, upon irradiation with UV-A light, it converts to the cis-isomer, which is a potent inhibitor. bertin-bioreagent.com
In studies using HEK293T cells engineered to overexpress PAD2, the inactive trans-isomer of compound 1 did not affect the citrullination of histone H3, even at high concentrations. mdpi.combertin-bioreagent.com In contrast, when the cells were exposed to light to generate the cis-isomer, a dose-dependent inhibition of histone H3 citrullination was observed. acs.orgmdpi.com This experiment elegantly demonstrated that PAD activity is directly responsible for this specific histone modification within a cellular context and established these photoswitchable probes as effective tools for dissecting PAD-dependent signaling pathways.
Table 1: Research Findings on Photoswitchable PAD Inhibitor Compound 1 (P7)
| Property | trans-isomer (Dark-adapted) | cis-isomer (Light-activated) |
|---|---|---|
| Activation | Inactive | Activated by UV-A light (~350 nm) nih.gov |
| PAD2 Inhibition (IC₅₀) | >100 µM mdpi.combertin-bioreagent.com | 9.1 µM mdpi.combertin-bioreagent.com |
| Cellular Effect | No inhibition of histone H3 citrullination in HEK293T/PAD2 cells mdpi.com | Dose-dependent inhibition of histone H3 citrullination acs.orgmdpi.com |
Contributions to Understanding Enzyme Allostery and Conformational Dynamics through Photocontrol
The use of photoswitchable ligands offers a unique method to probe the conformational dynamics and allosteric regulation of enzymes. nih.gov PAD enzymes, for instance, are calcium-dependent and undergo significant conformational changes to become active. acs.orgresearchgate.net An inhibitor that can change its own shape upon light stimulation can interact differently with the various conformational states of the enzyme, providing insight into the enzyme's structural flexibility and binding pockets.
The development of photoswitchable PAD inhibitors has provided a clear example of this utility. A study of compound 2 , another azobenzene-containing derivative, revealed that its two photoisomers possess not only different potencies but also distinct mechanisms of inhibition. nih.govresearchgate.net
The trans -isomer of compound 2 acts as a potent, irreversible inhibitor of PAD2. researchgate.netacs.org
Upon photoisomerization, the cis -isomer of compound 2 becomes a significantly weaker, competitive and reversible inhibitor. nih.govacs.org
This light-induced switch from an irreversible to a reversible inhibitor is a powerful finding. nih.gov It suggests that the different three-dimensional shapes of the trans and cis isomers interact with the enzyme's active site in fundamentally different ways. The geometry of the trans form allows it to form a stable, covalent bond with a key cysteine residue in the active site, leading to irreversible inactivation. nih.gov Conversely, the shape of the cis form appears to prevent this covalent modification, resulting in weaker, non-covalent binding. This differential interaction, controlled simply by light, helps to map the structural requirements for covalent versus non-covalent binding and provides a deeper understanding of the enzyme's active site dynamics and chemical reactivity.
Table 2: Comparative Inhibitory Profiles of Compound 2 Isomers on PAD2
| Isomer | Relative Potency | Mechanism of Inhibition |
|---|---|---|
| trans | 45-fold more potent than cis-isomer nih.govnih.gov | Irreversible researchgate.netacs.org |
| cis | Less potent | Competitive, Reversible nih.govacs.org |
Table of Mentioned Compounds
| Compound Name | Description |
|---|---|
| Compound 1 (P7) | A photoswitchable pan-PAD inhibitor whose cis-isomer is the more active form ("cis-on"). nih.govnih.gov |
| Compound 2 | A photoswitchable pan-PAD inhibitor whose trans-isomer is the more active form ("trans-on"). nih.govresearchgate.net |
| BB-Cl-Amidine | A second-generation, irreversible pan-PAD inhibitor used as a scaffold for developing photoswitchable versions. nih.govresearchgate.net |
Challenges and Future Research Trajectories
Optimizing Photoswitch Performance for Biological Applications
A key challenge in developing photoswitchable PAD inhibitors is optimizing their performance in biological environments. This involves improving their photochemical properties and ensuring they can be activated by light that is safe for the body.
Enhancing Photochemical Reversibility and Thermal Stability
The ability of a photoswitch to be turned on and off repeatedly is crucial for precise control. Azobenzene-based photoswitches are commonly used, but they can have limitations. mdpi.com While they are easy to synthesize and undergo significant shape changes upon irradiation, they can suffer from poor photochemical reversibility and thermal stability. mdpi.com
Future research should focus on developing new photoswitches with improved properties. Diarylethenes and fulgide/fulgimides, for example, offer high photochemical reversibility and good thermal stability, but their synthesis is more complex. mdpi.com Another promising approach is the use of arylazopyrazoles, which have shown more complete switching and longer thermal lifetimes for the Z-isomer compared to azobenzenes. researchgate.net
One notable example is the development of photoswitchable PAD inhibitors where the cis-isomer of compound 1 is 10-fold more potent than its trans-isomer, while the trans-isomer of compound 2 is 45-fold more potent than its cis-isomer. nih.govacs.org Both cis-isomers, 1C and 2C, demonstrated remarkable thermal stability in aqueous buffer at 37°C, with negligible change over 12 hours. nih.gov
Improving Photoswitching Efficiency with Biocompatible Wavelengths (e.g., NIR)
The ideal photoswitch should be activated by light that can penetrate deep into tissues without causing harm. Near-infrared (NIR) light is preferred for this purpose. nih.gov However, many current photoswitches require UV or blue light for activation, which have limited tissue penetration and can be damaging to cells. uni-muenchen.de
To address this, researchers are exploring strategies to shift the activation wavelength of photoswitches to the NIR region. nih.gov This can be achieved through the design of novel photoswitches or by using techniques like two-photon absorption. nih.govnih.gov Additionally, the quantum yield of photoisomerization, which is the efficiency of the light-induced switching process, needs to be as high as possible. nih.gov
Addressing Issues of Non-specific Effects and Off-Target Interactions
Ensuring that photoswitchable PAD inhibitors only act on their intended target is crucial for their safety and efficacy. This requires rigorous validation and strategies to minimize off-target effects.
Rigorous Validation of On-Target Photo-control
It is essential to confirm that the observed biological effects are due to the light-induced switching of the inhibitor and not other factors. This can be achieved through a variety of methods, including:
Competitive Activity-Based Protein Profiling (ABPP): This technique uses a fluorescent probe to measure the binding of the inhibitor to its target enzyme. nih.govacs.org It has been used to confirm the altered inhibitory potency of photoswitchable PAD inhibitors upon photoisomerization. nih.govacs.org
Cell-based assays: These assays can be used to measure the effect of the inhibitor on cellular processes, such as histone H3 citrullination. nih.govacs.org For example, the trans-isomer of compound 1 was found to be inactive in cells, while the cis-isomer inhibited histone H3 citrullination in a dose-dependent manner. nih.govacs.org
Kinase selectivity profiling: This can be used to identify any off-target kinases that the inhibitor may be interacting with. mdpi.com
Minimizing General Cellular Dysregulation from Photoswitch Accumulation
The accumulation of photoswitchable compounds in cells could potentially lead to toxicity or other unwanted effects. acs.org It is important to design inhibitors with good water solubility and metabolic stability to minimize this risk. nih.gov Additionally, the use of targeted delivery systems can help to ensure that the inhibitor is only delivered to the desired tissues, reducing the risk of systemic toxicity. mdpi.comtandfonline.com
Advancements in Delivery and Spatiotemporal Resolution
The ability to deliver photoswitchable PAD inhibitors to specific locations in the body and activate them at precise times is a key advantage of this technology. researchgate.netnih.gov Future research will focus on developing advanced delivery systems and improving the spatiotemporal resolution of light activation.
One promising approach is the use of nanoparticles to deliver the inhibitors to the target site. mdpi.comnih.gov These nanoparticles can be designed to release the inhibitor in response to a specific stimulus, such as a change in pH or the presence of a particular enzyme. tandfonline.com Another approach is the use of proximity photopharmacology, where the photoswitchable ligand is tethered to a genetically encoded membrane anchoring protein, allowing for cell-type-specific control. acs.org
The integration of photoswitchable molecules with advanced imaging techniques, such as photoacoustic imaging, can also enhance the precision of cancer diagnosis and treatment. nih.gov
Strategies for Noninvasive Light Delivery in Complex Biological Environments
A significant barrier to the in vivo application of photopharmacology is the limited penetration of light, particularly lower wavelength light, through biological tissues. rsc.orgbiologists.com The ultraviolet (UV) and blue light (400-490 nm) often required to isomerize common photoswitches like azobenzenes can only penetrate a few millimeters into tissue, restricting their use to superficial applications. rsc.orgpharmacologyjournal.in
To address this, several strategies are being explored:
Red-Shifted Photoswitches: A primary goal is the development of photoswitches that can be activated by red or near-infrared (NIR) light (625-1400 nm), which can penetrate several centimeters into the body. rsc.orgnih.gov
Upconversion Nanoparticles (UCNPs): This strategy uses nanoparticles that absorb deeply penetrating NIR light and locally emit higher-energy UV or visible light. biologists.comnih.gov These UCNPs can be targeted to specific tissues, allowing for the activation of conventional UV-sensitive photoswitchable inhibitors in deep-seated locations without invasive procedures. biologists.com
Optical Waveguides: For specific, localized targets, the implantation of miniaturized and flexible optical fibers or waveguides offers a direct method to deliver light to deep brain regions or other internal organs in moving subjects. biologists.combiorxiv.org
Achieving Subcellular Precision in PAD Activity Modulation
Beyond tissue-level targeting, a key advantage of photopharmacology is the potential for exquisite spatial control, enabling the modulation of enzyme activity within specific subcellular compartments. jove.com This allows researchers to dissect the roles of PAD enzymes in highly localized processes. Technologies enabling this precision include:
Confocal and Multiphoton Microscopy: Laser-scanning confocal microscopes can deliver focused beams of light (e.g., a 405 nm laser) to activate photoswitchable inhibitors in precisely defined sub-micron regions of a cell, such as at the centrosome or along specific cytoskeletal filaments. jove.comresearchgate.net
Real-time Precision Opto-control (RPOC): Advanced systems like CW-RPOC (Continuous Wave Real-time Precision Opto-control) utilize closed-loop feedback mechanisms. biorxiv.orgnih.gov These systems can automatically identify a target within a cell based on a fluorescent signal and direct laser light to that specific, often mobile, target, enabling highly precise and adaptive control over biomolecular activity. researchgate.netbiorxiv.orgnih.gov The application of such systems with photoswitchable tubulin inhibitors has demonstrated selective inhibition of microtubule polymerization in specific subcellular areas, a principle directly applicable to the study of PADs. biorxiv.orgnih.gov
Expanding the Scope of Photoswitchable PAD Inhibitor Applications
The utility of photoswitchable PAD inhibitors can be greatly enhanced by integrating them with other advanced biological tools and research methodologies.
Combinatorial Approaches with Other Optogenetic Tools
Optogenetics uses genetically encoded, light-sensitive proteins to control a wide array of cellular functions, such as ion channel gating, signal transduction, and gene expression. diabetesjournals.orgnih.govuni-frankfurt.de A powerful future direction involves creating multi-layered control systems by combining photoswitchable small-molecule PAD inhibitors with these orthogonal optogenetic tools. nih.gov For instance, one could use one wavelength of light to trigger PAD inhibition with a photoswitchable drug, while simultaneously using a different wavelength to activate an optogenetic tool that promotes the expression of a PAD substrate. This would allow for the dissection of complex biological pathways with multiple, independent light-based inputs. nih.gov
Integration into Multi-enzyme Cascade Studies
Cellular functions are often governed by complex networks of enzymatic reactions. Photoswitchable inhibitors provide a unique tool to probe these systems by reversibly controlling a single node in the network. acs.orgnih.gov Research using microfluidic setups, such as a continuously stirred tank reactor (CSTR), has shown that incorporating a photoswitchable inhibitor into an out-of-equilibrium enzymatic system allows for the regulation of enzyme activity with light pulses. acs.orgnih.gov This approach makes it possible to selectively modulate the activity of one enzyme in a multi-enzymatic cascade and observe the downstream consequences in real-time. Applying this methodology to PADs could reveal their dynamic roles within intricate signaling and metabolic networks. acs.orgru.nl
Development of Novel Photoswitch Scaffolds and Inhibitor Chemistries
While azobenzene (B91143) has been a workhorse scaffold in photopharmacology, its properties are not always ideal. mdpi.comimperial.ac.uk It often requires UV light for efficient switching and can suffer from incomplete photoisomerization. imperial.ac.uk This has spurred the development of novel photoswitch scaffolds with improved characteristics for biological applications.
Arylazopyrazoles: These scaffolds offer significant advantages over traditional azobenzenes, including the potential for quantitative (near 100%) photoswitching in both directions and exceptional thermal stability of the less-active isomer, with half-lives extending for years. imperial.ac.uk
Styrylbenzothiazoles (SBTs): SBTs represent another alternative scaffold that provides robust, reversible photoswitching and has shown promise in the development of photopharmaceuticals for controlling microtubule dynamics. biorxiv.org
Hemiindigoids and Aurones: These scaffolds are being explored for their favorable photoswitching behavior using visible light and their high efficiency in aqueous media, a critical feature for any biological application. chemrxiv.orgacs.orgnih.gov Aurone derivatives, in particular, show great promise with high quantum yields and remarkable stability of their photoinduced isomers in water. chemrxiv.org
The design of future photoswitchable PAD inhibitors will likely incorporate these advanced photoswitches. The general strategy involves coupling these novel scaffolds to known PAD inhibitor "warheads," such as derivatives of BB-Cl-amidine, to create next-generation tools with superior optical and pharmacological properties. nih.govnih.gov
Concluding Remarks and Research Outlook
Summary of Key Contributions to PAD Research
The advent of photoswitchable inhibitors for Protein Arginine Deiminases (PADs) represents a significant leap forward in the study of these enzymes and their roles in health and disease. These innovative chemical tools have provided researchers with unprecedented spatiotemporal control over PAD activity, a feat unattainable with traditional, constitutively active inhibitors. nih.gov The primary contribution lies in the ability to turn enzyme inhibition "on" or "off" at will, using light as a non-invasive trigger. nih.govnih.gov This has been instrumental in dissecting the complex and often rapid cellular processes modulated by PADs.
A key development in this area was the creation of photoswitchable inhibitors based on an azobenzene (B91143) scaffold, which can be isomerized between its trans and cis forms using specific wavelengths of light. nih.govmdpi.com Researchers successfully synthesized compounds where one isomer is significantly more potent than the other. For instance, in early groundbreaking work, the cis-isomer of a photoswitchable PAD inhibitor (compound 1) was found to be 10-fold more potent for PAD2 than its trans-isomer. nih.govacs.org Conversely, for another compound (compound 2), the trans-isomer was 45 times more potent. nih.govacs.org This differential activity allows for precise optical control of PAD inhibition. nih.gov
These tools have been crucial in validating the roles of specific PAD isozymes in cellular contexts. For example, the ability to activate an inhibitor within a cell at a specific time has allowed for the study of PAD-mediated histone H3 citrullination in a dose-dependent manner, directly linking enzyme activity to this epigenetic modification. nih.govacs.org Furthermore, these inhibitors have been used in competitive activity-based protein profiling (ABPP) assays to confirm the altered inhibitory potency upon photoisomerization, providing a robust method for studying enzyme-inhibitor interactions. nih.govacs.org The development of these photopharmaceuticals has laid the groundwork for investigating the roles of dysregulated PAD activity in various diseases with high precision. nih.govmdpi.com
Prospective Impact on Chemical Biology and Mechanistic Studies
The development of photoswitchable PAD inhibitors is poised to have a profound impact on the fields of chemical biology and mechanistic enzymology. These molecules serve as powerful tools for the reversible regulation of enzyme activity, a significant challenge in the study of complex biological systems. nih.govmdpi.comresearchgate.net By offering the ability to control enzyme function with high spatial and temporal resolution, these inhibitors enable researchers to probe the immediate consequences of PAD inhibition in living cells and organisms without the confounding effects of long-term, systemic inhibition. nih.gov
A major advantage of this technology is the ability to study the dynamic nature of PAD-dependent pathways. For example, by switching an inhibitor on or off at different stages of a cellular process, researchers can dissect the specific timing and location of PAD activity required for events like neutrophil extracellular trap (NET) formation or gene regulation. mdpi.com This level of control is invaluable for building accurate models of complex signaling networks. acs.org
Moreover, the design principles established for photoswitchable PAD inhibitors can be extended to other enzyme families. researchgate.net The strategy of incorporating a photoswitchable moiety, such as azobenzene, into the scaffold of a known inhibitor is proving to be a versatile and effective method for creating a wide range of optically controlled molecular probes. mdpi.comresearchgate.net This approach not only expands the chemical biologist's toolkit but also provides a platform for detailed mechanistic studies. For instance, researchers have used these inhibitors to investigate how the conformational change of the inhibitor upon photoisomerization affects its binding to the active site, providing insights into the structural requirements for potent and selective inhibition. nih.gov The ability to create inhibitors that switch between irreversible and competitive modes of inhibition based on light exposure further enhances their utility in mechanistic studies. nih.govacs.org
Future Directions for Advancing the Field of Photoswitchable Enzyme Inhibitors
The field of photoswitchable enzyme inhibitors, while having made significant strides, is still ripe for further innovation. A key area of future development will be the creation of inhibitors that are responsive to visible or even near-infrared (NIR) light. researchgate.net Many current azobenzene-based switches require UV light for isomerization, which has limited tissue penetration and can be phototoxic. researchgate.net Shifting the activation wavelength to the red or NIR region of the spectrum would enable deeper tissue penetration and reduce potential photodamage, making these inhibitors more suitable for in vivo studies in animal models of disease. researchgate.net
Another important avenue of research is the improvement of the photochemical properties of these inhibitors. This includes enhancing the efficiency of photo-isomerization, increasing the stability of the less stable isomer to prevent thermal relaxation, and ensuring the photostability of the compound over multiple switching cycles. nih.gov The development of novel photoswitch scaffolds beyond azobenzene could provide solutions to some of these challenges.
Furthermore, there is a growing need for more selective photoswitchable inhibitors for the different PAD isozymes. nih.gov While some progress has been made, achieving high selectivity remains a challenge due to the conserved nature of the active sites among PAD family members. mdpi.com Combining photoswitchable technology with strategies that target unique allosteric sites or isozyme-specific structural features could lead to the development of highly selective probes. This would allow for the precise dissection of the individual roles of each PAD isozyme in complex biological processes.
Finally, integrating photoswitchable inhibitors with other advanced technologies, such as targeted delivery systems or advanced imaging techniques, will open up new frontiers in research. For example, conjugating a this compound to a nanoparticle or an antibody could allow for its targeted delivery to specific tissues or cell types, further enhancing the spatial control of inhibition. The continued development of these sophisticated chemical tools will undoubtedly deepen our understanding of enzyme function and pave the way for novel therapeutic strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
